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Compound of Interest

Compound Name: 2-(Bromomethyl)benzoic acid

Cat. No.: B1267480 Get Quote

2-(Bromomethyl)benzoic acid, also known by its synonym α-bromo-o-toluic acid, is a

halogenated aromatic carboxylic acid.[1] Its structure features a carboxylic acid group and a

bromomethyl group positioned ortho to each other on a benzene ring. This unique arrangement

imparts dual reactivity, making it a highly valuable intermediate in multi-step organic synthesis.

The compound's fundamental properties are summarized below, providing a foundational

dataset for experimental design.

Property Value Source(s)

Molecular Formula C₈H₇BrO₂ [1][2][3][4]

Molecular Weight 215.04 g/mol [2][3][4][5][6]

CAS Number 7115-89-1 [1][2][4][6]

Appearance White to off-white solid/powder [1][7]

Melting Point 146-152 °C (decomposes) [1][4][7]

Solubility Insoluble in water [7]

IUPAC Name 2-(bromomethyl)benzoic acid [3]

Spectroscopic Characterization
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Accurate characterization is critical for verifying the identity and purity of 2-
(Bromomethyl)benzoic acid in a research setting. The expected spectroscopic data are as

follows:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of

signals. The aromatic protons (4H) would appear in the δ 7.0-8.0 ppm region, exhibiting

complex splitting patterns due to ortho- and meta-coupling. A characteristic singlet for the

benzylic methylene protons (CH₂Br) would be observed further downfield than a typical

methyl group, likely in the δ 4.5-5.0 ppm range. The acidic proton of the carboxylic acid

group would present as a broad singlet at a high chemical shift, typically >10 ppm, which is

exchangeable with D₂O.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional

groups. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is

characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp peak for the

carbonyl (C=O) stretch will be present around 1700 cm⁻¹. Aromatic C=C stretching vibrations

will appear in the 1450-1600 cm⁻¹ region. The C-Br stretch is expected in the lower

frequency region, typically 500-600 cm⁻¹.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular

ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 of nearly equal intensity, which is the

characteristic isotopic signature of a monobrominated compound. Common fragmentation

patterns include the loss of the bromine atom (M-Br) and the loss of the carboxylic acid

group (M-COOH).

Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of 2-(Bromomethyl)benzoic acid involves the free-

radical bromination of o-toluic acid. This reaction selectively targets the benzylic protons of the

methyl group due to the stability of the resulting benzylic radical intermediate.

Causality of Experimental Choice: The use of a non-polar solvent like carbon tetrachloride

(CCl₄) is crucial as it does not interfere with the radical mechanism.[6] Initiation via a UV lamp

provides the energy to homolytically cleave the Br-Br bond, starting the chain reaction.[6] The

reaction is run at reflux to ensure a sufficient reaction rate.
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Caption: Synthesis workflow for 2-(Bromomethyl)benzoic acid.
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Step-by-Step Experimental Protocol
The following protocol is adapted from established literature procedures.[6]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping

funnel, dissolve o-toluic acid (1.0 eq) in carbon tetrachloride (CCl₄).

Initiation: Heat the solution to reflux. Position a 200W tungsten lamp or a similar UV source

to irradiate the flask.

Bromination: Prepare a solution of bromine (1.0 eq) in CCl₄ and add it dropwise to the

refluxing mixture via the dropping funnel. A vigorous evolution of hydrogen bromide gas and

a sustained reflux will be observed. Maintain a pale orange color throughout the addition.

Reaction Monitoring (Self-Validation): After the addition is complete, continue heating and

irradiating for an additional 5-10 minutes. Monitor the reaction's progress by thin-layer

chromatography (TLC) using a hexane/ethyl acetate (1:1) mobile phase until no starting

material is visible.

Product Isolation: Cool the reaction mixture to approximately 65°C and add n-hexane to

precipitate the product.

Purification: Further cool the suspension to room temperature. Collect the colorless solid by

vacuum filtration, wash thoroughly with n-hexane to remove non-polar impurities, and dry in

a vacuum oven.

Characterization: Confirm the identity and purity of the resulting 2-(Bromomethyl)benzoic
acid using NMR analysis.

Chemical Reactivity and Mechanistic
Considerations
The synthetic utility of 2-(Bromomethyl)benzoic acid stems from its bifunctional nature,

allowing for orthogonal chemical transformations.

Benzylic Bromide (Electrophilic Site): The bromomethyl group is an excellent electrophile.

The C-Br bond is polarized, and the carbon is susceptible to nucleophilic attack, typically via
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an Sₙ2 mechanism. This makes it an ideal substrate for introducing the o-carboxybenzyl

moiety onto nucleophiles such as amines, alcohols, and thiols.

Carboxylic Acid (Nucleophilic Site): The carboxylic acid group can act as a nucleophile and

undergo classic reactions like esterification (e.g., Fischer esterification with an alcohol under

acidic conditions) or conversion to an amide via an activated intermediate (e.g., an acyl

chloride).[4][7]

This dual reactivity allows researchers to use the molecule as a versatile linker, either by first

reacting the bromomethyl group and then modifying the carboxylic acid, or vice versa.

Pathway A: Nucleophilic Substitution

Pathway B: Carboxylic Acid Derivatization2-(Bromomethyl)benzoic Acid
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Caption: Dual reactivity pathways of 2-(Bromomethyl)benzoic acid.

Applications in Drug Development and Research
2-(Bromomethyl)benzoic acid is not merely a laboratory curiosity; it is a key intermediate in

the synthesis of complex, high-value molecules.

Pharmaceutical Intermediates: The compound is widely used to construct larger molecules

with therapeutic potential. It serves as a building block for creating agents with reported

antibacterial and anti-inflammatory properties.[1] The o-carboxybenzyl group is a common

structural motif in pharmacologically active compounds.
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Scaffold for Targeted Therapies: While sometimes identified as a related substance in the

synthesis of drugs like the kinase inhibitor Imatinib[4], its structure is representative of the

types of fragments used to build potent and selective inhibitors. The ortho-substitution

pattern correctly orients functional groups for binding within the active sites of enzymes.

Bioconjugation and Materials Science: Its reactivity is harnessed to tether biologically active

molecules to surfaces or polymers.[1] This is a foundational technique in the development of

advanced drug delivery systems, diagnostic assays, and functionalized biomaterials.[1]

Safety, Handling, and Storage
Due to its reactivity, 2-(Bromomethyl)benzoic acid is a hazardous substance and must be

handled with appropriate precautions.

Hazard Class GHS Pictogram Hazard Statement Source(s)

Skin

Corrosion/Irritation
Danger

H314: Causes severe

skin burns and eye

damage.

[3][8]

Recommended Procedures
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles with side shields or a face shield, and a lab coat.[9]

Handling: All manipulations should be performed inside a certified chemical fume hood to

avoid inhalation of dust and vapors.[9] Avoid creating dust. Ensure eyewash stations and

safety showers are readily accessible.[9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It is

recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4][7][10]

Incompatibilities: Keep away from strong bases and oxidizing agents.[9]
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2-(Bromomethyl)benzoic acid is a cornerstone intermediate for chemists in both academic

and industrial settings. Its molecular weight of 215.04 g/mol and well-defined physicochemical

properties, combined with its predictable and versatile bifunctionality, make it an indispensable

tool. A thorough understanding of its synthesis, reactivity, and handling protocols enables

researchers to safely and effectively leverage this compound in the synthesis of novel

pharmaceuticals, advanced materials, and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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